1-PIPERAZINECARBOXYLIC ACID, 4-(1H-INDOL-6-YLCARBONYL)-, 1,1-DIMETHYLETHY+

Übersicht

Beschreibung

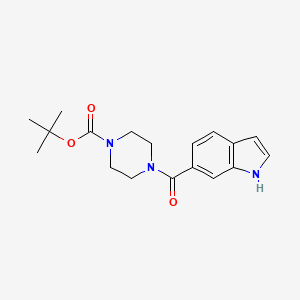

Tert-butyl 4-(1H-indol-6-ylcarbonyl)piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-PIPERAZINECARBOXYLIC ACID, 4-(1H-INDOL-6-YLCARBONYL)-, 1,1-DIMETHYLETHY+ typically involves multiple steps starting from commercially available materials. One common route involves the Vilsmeier formylation of 4-bromo-1H-indole to introduce a formyl group at the 3-position, followed by conversion to an N-Boc derivative. The aldehyde group is then reduced to an alcohol, which is protected by treatment with tert-butyl(dimethyl)silyl chloride. The formyl group is introduced at the 4-position using n-BuLi as a base and DMF as an electrophile.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate modifications to optimize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 4-(1H-indol-6-ylcarbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized under specific conditions.

Reduction: The carbonyl group can be reduced to an alcohol.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride (NaBH4) is commonly used for reducing the carbonyl group.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives, while reduction of the carbonyl group yields the corresponding alcohol .

Wissenschaftliche Forschungsanwendungen

Tert-butyl 4-(1H-indol-6-ylcarbonyl)piperazine-1-carboxylate has several scientific research applications:

Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives.

Biology: The compound is used in studies related to cell signaling and receptor binding due to its structural similarity to natural indole compounds.

Industry: The compound can be used in the development of new materials with specific chemical properties.

Wirkmechanismus

The mechanism of action of 1-PIPERAZINECARBOXYLIC ACID, 4-(1H-INDOL-6-YLCARBONYL)-, 1,1-DIMETHYLETHY+ involves its interaction with specific molecular targets and pathways. The indole ring can interact with various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation. The piperazine ring can enhance the compound’s binding affinity to its targets, increasing its biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

- Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate

- Tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-(1H-indol-6-ylcarbonyl)piperazine-1-carboxylate is unique due to the presence of both the indole and piperazine rings in its structure. This combination imparts distinct biological activities and chemical reactivity, making it a valuable compound for various research applications. The indole ring provides a scaffold for interactions with biological targets, while the piperazine ring enhances solubility and binding affinity .

Biologische Aktivität

1-Piperazinecarboxylic acid, 4-(1H-indol-6-ylcarbonyl)-, 1,1-dimethylethyl+ (CAS Number: 913388-30-4) is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C18H23N3O3

- Molecular Weight : 329.39 g/mol

The structure features a piperazine ring and an indole moiety, which are known to impart various biological activities.

Research indicates that compounds with piperazine and indole structures often interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The specific activity of 1-piperazinecarboxylic acid derivatives can vary significantly based on their substituents.

Pharmacological Profiles

- Serotonin Receptor Modulation : Some studies suggest that piperazine derivatives can act as agonists or antagonists at serotonin receptors. The agonistic properties may be linked to the indole component, which is structurally similar to serotonin itself .

- Dopamine Receptor Interaction : The compound may also exhibit activity on dopamine receptors, potentially influencing pathways related to mood and cognition .

- GABA Receptor Modulation : Similar compounds have been shown to modulate GABA A receptors positively, which are crucial for inhibitory neurotransmission in the central nervous system .

Study 1: Serotonergic Activity

A study evaluated a series of N4-substituted piperazines for their effects on adenylyl cyclase activity in vitro. The results demonstrated a range of agonistic and antagonistic profiles influenced by the specific substituents on the piperazine ring. Notably, some derivatives showed significant serotonergic activity, suggesting potential applications in treating mood disorders .

Study 2: GABA A Receptor Modulation

In another investigation focusing on GABA A receptor modulation, compounds structurally related to 1-piperazinecarboxylic acid were tested for their ability to potentiate GABA-induced chloride currents in oocytes. The findings indicated that these compounds could enhance receptor activity significantly, providing a basis for exploring their use in anxiolytic therapies .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

tert-butyl 4-(1H-indole-6-carbonyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3/c1-18(2,3)24-17(23)21-10-8-20(9-11-21)16(22)14-5-4-13-6-7-19-15(13)12-14/h4-7,12,19H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXHLITOKKNOWLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC3=C(C=C2)C=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.